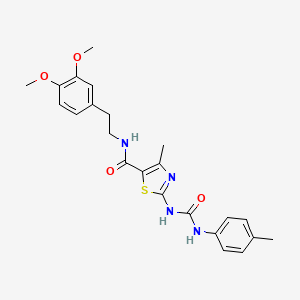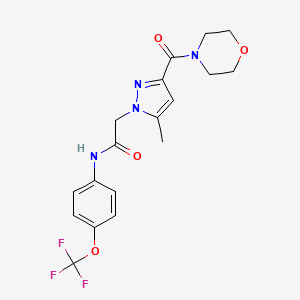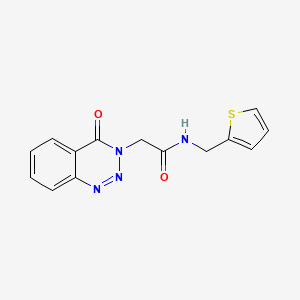
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-oxo-1,2,3-benzotriazin-3-ylamine with thiophen-2-ylmethylamine , followed by acetylation with acetic anhydride. Detailed synthetic pathways and reaction conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide consists of a benzotriazine core with a thiophenylmethyl group and an acetamide moiety. The arrangement of atoms and functional groups determines its properties and reactivity.
Chemical Reactions Analysis
Research on the compound’s chemical reactivity, such as its reactions with other molecules, catalysis, and functional group transformations, is essential for understanding its behavior in various contexts.
Physical and Chemical Properties Analysis
Physicochemical properties, including solubility, melting point, stability, and spectroscopic data (such as NMR), contribute to our understanding of its behavior in different environments .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal properties of compounds structurally similar to "2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide" has shown promising results. Studies have synthesized various derivatives that exhibit significant activity against bacterial and fungal strains. These compounds have been characterized using different spectroscopic techniques and tested in vitro for their antibacterial and antifungal efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (Devi, Shahnaz, & Prasad, 2022); (Gul et al., 2017).
Anticancer Research
Compounds with a similar structural framework have been evaluated for their potential antitumor activities. Various derivatives have been synthesized and screened in vitro against a wide array of human tumor cell lines derived from different neoplastic diseases. Some compounds demonstrated considerable anticancer activity, highlighting the potential of these molecules as templates for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Synthesis of Novel Derivatives
The compound and its analogs serve as key intermediates in the synthesis of a diverse range of molecules with potential biological activities. Research has focused on synthesizing new derivatives bearing different heterocyclic rings, exploring their biological activities, and characterizing them using various analytical techniques. This work contributes to the broader field of medicinal chemistry by expanding the library of compounds with potential therapeutic applications (Mohamed, Unis, & El-Hady, 2006).
Molecular Docking and Computational Studies
Computational calculations and molecular docking studies have been employed to understand the interaction of similar compounds with biological targets. These studies help in predicting the binding modes and affinities of compounds to specific proteins or enzymes, facilitating the design of molecules with enhanced biological activity (Fahim & Ismael, 2021).
Mechanism of Action
The specific mechanism of action for this compound depends on its intended application. Further studies are needed to elucidate its interactions with biological targets or its role in chemical processes.
Safety and Hazards
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-13(15-8-10-4-3-7-21-10)9-18-14(20)11-5-1-2-6-12(11)16-17-18/h1-7H,8-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUFVAFKDWQAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-7-hydroxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2783364.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)

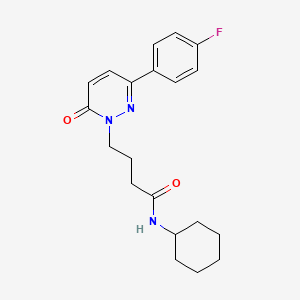
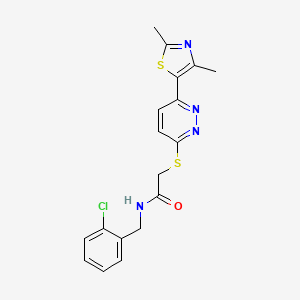

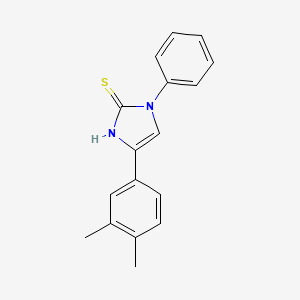
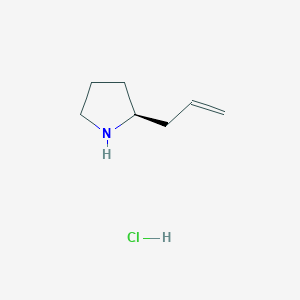
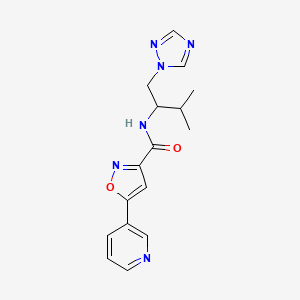
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783376.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2783377.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2783381.png)
